molecular formula C17H14N4OS B12884175 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide

2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide

Cat. No.: B12884175
M. Wt: 322.4 g/mol
InChI Key: JGOHAAWZADHUDC-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, along with a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with phenylhydrazinecarbothioamide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and biological activities.

    2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share the quinoline core but have different substituents, affecting their reactivity and applications.

Uniqueness

What sets 2-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenylhydrazinecarbothioamide apart is its unique combination of the quinoline core with the hydrazinecarbothioamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]-1-phenylthiourea

InChI

InChI=1S/C17H14N4OS/c18-17(23)21(14-7-2-1-3-8-14)19-11-13-10-12-6-4-5-9-15(12)20-16(13)22/h1-11H,(H2,18,23)(H,20,22)/b19-11+

InChI Key

JGOHAAWZADHUDC-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC3=CC=CC=C3NC2=O

Canonical SMILES

C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.